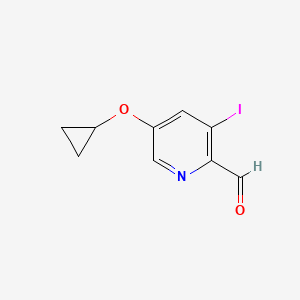
5-Cyclopropoxy-3-iodopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodopicolinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound features a cyclopropoxy group and an iodine atom attached to a picolinaldehyde core, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the iodination of 5-cyclopropoxy-3-picolinaldehyde using iodine and a suitable oxidizing agent . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-3-iodopicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-iodopicolinaldehyde can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 5-Cyclopropoxy-3-iodopicolinic acid.
Reduction: 5-Cyclopropoxy-3-iodopicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-iodopicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodopicolinaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropoxy group imparts unique steric and electronic properties, which can influence the compound’s reactivity and binding affinity to biological targets. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-bromopicolinaldehyde: Similar structure but with a bromine atom instead of iodine.
5-Cyclopropoxy-3-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of iodine.
5-Cyclopropoxy-3-fluoropicolinaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Cyclopropoxy-3-iodopicolinaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets, making it a valuable compound for medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H8INO2 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-8-3-7(13-6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2 |
InChI Key |
WRSQLLIUFAJRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















